BenchChemオンラインストアへようこそ!

Bromhexine N-Oxide

Impurity profiling LC-MS identification Reference standard characterization

Bromhexine N-Oxide (CAS 2724689-57-8, molecular formula C₁₄H₂₀Br₂N₂O, molecular weight 392.13 g/mol) is the N-oxide degradation impurity of the mucolytic active pharmaceutical ingredient (API) Bromhexine Hydrochloride. Chemically designated as N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine oxide, this compound is supplied as a fully characterized reference standard with detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines.

Molecular Formula C14H20Br2N2O
Molecular Weight 392.13 g/mol
Cat. No. B13430922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromhexine N-Oxide
Molecular FormulaC14H20Br2N2O
Molecular Weight392.13 g/mol
Structural Identifiers
SMILESC[N+](CC1=C(C(=CC(=C1)Br)Br)N)(C2CCCCC2)[O-]
InChIInChI=1S/C14H20Br2N2O/c1-18(19,12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3
InChIKeyGQLOSIJWCOMKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromhexine N-Oxide Reference Standard for Pharmaceutical Impurity Profiling and ANDA Quality Control


Bromhexine N-Oxide (CAS 2724689-57-8, molecular formula C₁₄H₂₀Br₂N₂O, molecular weight 392.13 g/mol) is the N-oxide degradation impurity of the mucolytic active pharmaceutical ingredient (API) Bromhexine Hydrochloride . Chemically designated as N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexanamine oxide, this compound is supplied as a fully characterized reference standard with detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines [1]. Unlike the active metabolite Ambroxol, Bromhexine N-Oxide is not a metabolic product but an oxidative degradant formed during stability-challenged storage of Bromhexine Hydrochloride formulations [2].

Why Bromhexine N-Oxide Cannot Be Substituted by EP-Specified Impurity Standards in Stability-Indicating Methods


Generic substitution of Bromhexine N-Oxide with other bromhexine-related impurity reference standards (such as EP Impurities A–E) is analytically invalid because N-oxide is formed via a mechanistically distinct oxidative degradation pathway—N-oxidation of the tertiary amine—whereas EP-specified impurities arise predominantly through hydrolytic, radical-mediated cyclization (Impurity E), or dehalogenation routes [1]. Furthermore, Bromhexine N-Oxide is not listed among the five specified impurities (A, B, C, D, E) in the European Pharmacopoeia monograph, meaning it constitutes an unspecified degradation product that requires a dedicated, independently characterized reference standard for accurate identification, quantification, and system suitability verification in stability-indicating HPLC methods [2]. The chromatographic retention behavior of the N-oxide differs markedly from both the parent drug and the EP impurities due to the increased polarity conferred by the N-oxide functional group, making retention time marker substitution unreliable .

Quantitative Differentiation Evidence for Bromhexine N-Oxide Versus Comparators


Molecular Identity and Mass Differentiation of Bromhexine N-Oxide vs Parent Bromhexine Base

Bromhexine N-Oxide (C₁₄H₂₀Br₂N₂O, MW 392.13 g/mol) exhibits a mass shift of +16.00 Da relative to the parent Bromhexine free base (C₁₄H₂₀Br₂N₂, MW 376.13 g/mol), corresponding precisely to the insertion of one oxygen atom at the tertiary amine nitrogen to form the N-oxide functional group . This mass increment is distinguishable from EP Impurity E (C₁₅H₂₁Br₂N₂ as iodide salt, MW 389.16 for the free cation), which differs by the insertion of a methylene bridge (+14 Da relative to Bromhexine) via a radical cyclization mechanism rather than by oxygen addition [1]. The InChI key GQLOSIJWCOMKDT-UHFFFAOYSA-N uniquely identifies the N-oxide regioisomer with the oxygen attached to the N-methylcyclohexanamine nitrogen verified by SMILES: C[N+]([O-])(Cc1cc(Br)cc(Br)c1N)C1CCCCC1 .

Impurity profiling LC-MS identification Reference standard characterization

Regulatory Classification: Bromhexine N-Oxide as a Non-Pharmacopeial Degradation Impurity vs EP-Specified Impurities A–E

The European Pharmacopoeia (Ph. Eur.) monograph for Bromhexine Hydrochloride specifies five named impurities: A (C₇H₇Br₂NO, MW 280.95), B (C₇H₅Br₂NO, MW 278.93), C (C₁₄H₂₂N₂, MW 218.34), D (C₁₄H₂₁BrN₂, MW 297.24), and E (C₁₅H₂₁Br₂N₂·I, MW 516.06 as iodide) [1]. Bromhexine N-Oxide (C₁₄H₂₀Br₂N₂O, MW 392.14) is absent from this specified list, classifying it as an unspecified degradation product [2]. Under ICH Q3B guidelines, unspecified impurities in drug products must be controlled at or below the identification threshold of 0.2% for a maximum daily dose >2 g, or 0.1% for dose ≤2 g [2]. In stability studies of bromhexine hydrochloride orodispersible tablets, the known degradant E remained below 0.2% even after 3 years of shelf life, while N-oxide levels increased detectably under accelerated conditions (40°C/75% RH), necessitating a dedicated reference standard for accurate quantification [2].

Regulatory compliance Pharmacopeial monograph ANDA impurity control

Oxidative Degradation Mechanism of Bromhexine N-Oxide vs Radical Cyclization Pathway of Impurity E

Bromhexine N-Oxide formation proceeds through direct two-electron oxidation of the tertiary amine nitrogen in Bromhexine, a pathway consistent with the oxidative degradation kinetics of Bromhexine which follows pseudo-first-order kinetics with a determined activation energy (Ea) of 6.4 kcal mol⁻¹ [1]. In contrast, the formation of EP Impurity E—the most prevalent bromhexine degradation product—requires a radical-mediated mechanism wherein one Bromhexine molecule degrades to a reactive carbon-centered species that is subsequently quenched by a second Bromhexine molecule, incorporating an additional carbon atom into the cyclized quinazolinium structure [2]. This mechanistic divergence means the two impurities respond differently to degradation stressors: N-oxide formation is sensitive to oxidizing agents and dissolved oxygen, while Impurity E formation is driven by radical initiators and requires intermolecular reaction between two API molecules [2][3].

Degradation mechanism Forced degradation Stability-indicating assay

Stability-Indicating Behavior: Accelerated Condition Response of Bromhexine N-Oxide vs Degradant E and Degradant B

In a controlled stability study of Bromhexine Hydrochloride orodispersible tablets conducted under ICH accelerated conditions (ACC: 40°C ± 2°C / 75% ± 5% RH), an increase of three known impurities—degradant E, degradant B, and N-oxide—was observed [1]. Under intermediate (INT: 30°C ± 2°C / 65% ± 5% RH) and long-term (LT: 25°C ± 2°C / 60% ± 5% RH) conditions, only a slight increase in impurities occurred without exceeding pre-established acceptance criteria [1]. Degradant E was the most common impurity detected across all conditions; however, the N-oxide impurity exhibited a distinct stress-response profile, increasing detectably only under ACC conditions but not under INT or LT storage, indicating that N-oxide serves as a specific marker for thermal/oxidative stress rather than general hydrolytic degradation [1]. After 3 years of shelf life under LT conditions, degradant E remained below the ICH identification threshold of 0.2%, while N-oxide levels under ACC showed a measurable increase pattern that differentiates it as an early sentinel of oxidative formulation stress [1].

Accelerated stability testing Degradation profiling ICH stability zones

Oxidation Product Profile: Bromhexine N-Oxide as a Distinct Entity from Voltammetrically Identified Oxidation Products

Controlled potential electrolysis of Bromhexine followed by HPLC-UV and GC-MS analysis identified three oxidation products: N-methylcyclohexanamine, 2-amino-3,5-dibromobenzaldehyde, and 2,4,8,10-tetrabromodibenzo[b,f][1,5]diazocine [1]. Notably, Bromhexine N-Oxide was not detected among these electrochemically generated oxidation products, indicating that the N-oxide represents a distinct oxidative pathway (direct N-oxidation of the intact tertiary amine) that differs from the two-electron, two-proton oxidation mechanism at the glassy carbon electrode which predominantly yields cleavage products (N-dealkylation and aldehyde formation) and a dimeric diazocine [1][2]. The electrodic oxidation of Bromhexine proceeds via an apparent pKₐ of 4.3 (spectrophotometric) with pH-dependent peak potential showing a break at pH 5.5, whereas N-oxide formation in formulated products is a non-electrochemical, solution-phase oxidation requiring dissolved oxygen or peroxide species rather than an electrode surface [1].

Electrochemical oxidation Degradation product identification HPLC-UV/GC-MS characterization

Procurement-Relevant Application Scenarios for Bromhexine N-Oxide Reference Standard


ANDA Filing: Comprehensive Impurity Profiling for Bromhexine Hydrochloride Solid Oral Dosage Forms

During Abbreviated New Drug Application (ANDA) preparation, FDA requires identification and control of all degradation impurities at or above the ICH Q3B identification threshold (0.2% for maximum daily dose >2 g). Since Bromhexine N-Oxide is not among the five EP-specified impurities (A–E) and increases under accelerated stability conditions, ANDA filers must procure the fully characterized N-Oxide reference standard to establish a stability-indicating HPLC method capable of resolving, identifying, and quantifying this unspecified oxidative degradant alongside EP Impurities A–E [1]. The reference standard is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against USP or EP primary standards where feasible, supporting method validation (AMV) and quality control (QC) applications required for ANDA submission [2].

Forced Degradation Studies to Differentiate Oxidative vs Non-Oxidative Degradation Pathways

The mechanistic distinction between N-oxide formation (direct N-oxidation, activation energy 6.4 kcal mol⁻¹) and Impurity E formation (radical cyclization requiring bimolecular API reaction) enables laboratories to design targeted forced degradation studies [1]. Inclusion of Bromhexine N-Oxide as a system suitability marker allows differentiation between oxidative stress conditions (H₂O₂, dissolved oxygen) and thermal/humidity stress (which primarily drives Impurity E formation). This orthogonal degradation marker strategy provides formulation scientists with actionable data to select appropriate antioxidant excipients or packaging configurations to mitigate oxidative degradation [1][2].

Quality Control Batch Release Testing for Bromhexine Hydrochloride Formulations in ICH Zones III/IV

For Bromhexine Hydrochloride products distributed in ICH climatic zones III (hot/dry) and IV (hot/humid), where accelerated stability conditions (40°C/75% RH) represent realistic long-term storage extremes, monitoring of Bromhexine N-Oxide levels provides critical quality assurance beyond EP monograph requirements [1]. Stability studies demonstrate that N-oxide increases detectably under ACC conditions while remaining minimal under INT/LT conditions, making it a sensitive indicator of thermal/oxidative stress during distribution and shelf life in high-temperature markets [1]. QC laboratories serving these regions should include the N-Oxide reference standard in their impurity test panel to ensure batch compliance throughout the product lifecycle.

LC-MS/MS Method Development for Simultaneous Quantification of Bromhexine and Its Degradation Impurities in Biological Matrices

The +16 Da mass shift of Bromhexine N-Oxide (MW 392.13) relative to the parent drug (MW 376.13) enables its inclusion as a distinct MRM transition in LC-MS/MS methods for simultaneous quantification of Bromhexine and its related substances [1]. While published RRLC-MS/MS methods have focused on hydroxylated metabolites (E-4-HDMB and E-3-HDMB) with AUC₀–₂₄ₕ values of 34.0 and 15.8 ng·h/mL respectively after 8 mg oral dosing, the N-oxide impurity requires separate monitoring in stability and impurity profiling contexts using the N-oxide reference standard for calibration and method validation [2].

Quote Request

Request a Quote for Bromhexine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.